N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;;/h1-2,5,8,11-12,14H,3-4,6-7,9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZZHETZNKHPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is explored for its potential therapeutic applications in drug discovery, particularly for conditions such as neurodegenerative diseases and neuropathic pain. Its ability to modulate neurotransmitter systems positions it as a candidate for antidepressant and analgesic drugs.
- Receptor Binding Studies : Investigations into its binding affinity to specific receptors have indicated potential roles in modulating neurotransmitter activity, which may contribute to cognitive enhancement or neuroprotection.
2. Biological Research
- Enzyme Inhibition : Studies have shown that N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride can inhibit neuronal nitric oxide synthase (nNOS), leading to decreased nitric oxide levels in neuronal cultures. This suggests its role in neuroprotection under oxidative stress conditions .
- In Vitro and In Vivo Studies : Various assays demonstrate its efficacy in reducing markers of neuroinflammation and improving cognitive functions in animal models, indicating its therapeutic potential.
3. Industrial Applications
- Chemical Synthesis : The compound serves as a building block in the synthesis of more complex molecules, utilized in producing specialty chemicals and intermediates in various chemical processes.
- Pharmaceutical Manufacturing : Its unique properties make it suitable for use in pharmaceutical formulations, contributing to the development of new medications targeting specific biological pathways.
Case Studies
- In Vitro Studies : Assays demonstrated that this compound effectively inhibits nNOS activity, suggesting neuroprotective roles in models of oxidative stress.
- Animal Model Research : Preliminary findings indicate that administration of the compound improves cognitive function and reduces neuroinflammation markers, supporting its potential therapeutic use for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride include:
- 1-[(Pyridin-3-yl)methyl]piperidin-4-amine trihydrochloride
- ®-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Biological Activity
N-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological interactions. Its chemical formula is , indicating the presence of three hydrochloride groups that enhance its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Although detailed studies are still ongoing, preliminary findings suggest that it may act on neurotransmitter systems or other signaling pathways relevant to neurodegenerative diseases .
Pharmacological Effects
- Neuroprotective Potential : Research indicates that compounds similar to this compound have been explored for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS could lead to reduced nitric oxide production, potentially alleviating neurotoxicity associated with conditions like Alzheimer's disease .
- Receptor Binding : Structure-activity relationship (SAR) studies have shown that the compound can bind selectively to certain receptors, influencing their activity. This binding affinity is critical in developing drugs targeting specific neurological pathways .
- Enzyme Inhibition : The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy against certain diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride | Exhibits distinct binding profiles and pharmacological effects compared to others. |
| (R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride | Chiral variant with different biological activity profiles due to stereochemistry. |
| 1-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride | Variation in pyridine position alters receptor interactions and pharmacodynamics. |
The table above illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit nNOS activity, leading to decreased nitric oxide levels in neuronal cultures. This suggests a possible neuroprotective role, particularly in models of oxidative stress .
- Animal Models : Preliminary studies using animal models have indicated that administration of the compound can improve cognitive function and reduce markers of neuroinflammation, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
